(2-(tert-Butyl)-1H-indol-3-yl)methanol
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Overview
Description
(2-(tert-Butyl)-1H-indol-3-yl)methanol is an organic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(tert-Butyl)-1H-indol-3-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with commercially available 4-bromo-1H-indole.
Formylation: The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position yields a formylated intermediate.
Reduction: The aldehyde group of the intermediate is reduced using sodium borohydride in methanol to obtain the alcohol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(2-(tert-Butyl)-1H-indol-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrocarbons.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
(2-(tert-Butyl)-1H-indol-3-yl)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Investigated for its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-(tert-Butyl)-1H-indol-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, influencing biological processes such as cell signaling, metabolism, and gene expression. The exact molecular targets and pathways depend on the specific biological context and the nature of the interactions .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl alcohol: A simple tertiary alcohol with similar structural features.
2-Methyl-2-propanol: Another tertiary alcohol with a similar tert-butyl group.
Indole-3-carbinol: An indole derivative with a methanol group at the 3-position.
Uniqueness
(2-(tert-Butyl)-1H-indol-3-yl)methanol is unique due to the presence of both a tert-butyl group and a methanol group on the indole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H17NO |
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Molecular Weight |
203.28 g/mol |
IUPAC Name |
(2-tert-butyl-1H-indol-3-yl)methanol |
InChI |
InChI=1S/C13H17NO/c1-13(2,3)12-10(8-15)9-6-4-5-7-11(9)14-12/h4-7,14-15H,8H2,1-3H3 |
InChI Key |
OESZOEDDIRDZAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C2=CC=CC=C2N1)CO |
Origin of Product |
United States |
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